Timoptic
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Overview
Description
Timoptic is a brand name for timolol maleate, a non-selective beta-adrenergic receptor blocking agent. It is primarily used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension . Timolol maleate is a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol .
Preparation Methods
Timolol maleate is synthesized through a series of chemical reactions involving the combination of tert-butylamine and 4-morpholino-1,2,5-thiadiazol-3-yl chloride. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures and pH levels . Industrial production methods focus on ensuring the sterility and stability of the ophthalmic solution, which is achieved through rigorous quality control measures and the use of preservatives like benzalkonium chloride .
Chemical Reactions Analysis
Timolol maleate undergoes various chemical reactions, including:
Oxidation: Timolol can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups in timolol, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Timolol maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers and their interactions with other molecules.
Biology: Timolol is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.
Mechanism of Action
Timolol maleate exerts its effects by blocking beta-adrenergic receptors in the eye, which reduces the production of aqueous humor and subsequently lowers intraocular pressure . The molecular targets include beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . By competing with adrenergic neurotransmitters for binding to these receptors, timolol effectively reduces the sympathetic nervous system’s stimulatory effects .
Comparison with Similar Compounds
Timolol maleate is often compared with other beta-adrenergic receptor blockers used in ophthalmic solutions, such as:
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: Another prostaglandin analog with a similar mechanism to latanoprost but with different pharmacokinetic properties.
Timolol’s uniqueness lies in its non-selective action, which allows it to target both beta(1) and beta(2) receptors, making it effective in a broader range of conditions .
Properties
Molecular Formula |
C17H28N4O7S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;/m0./s1 |
InChI Key |
WLRMANUAADYWEA-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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